The Pharmacokinetics and Bioavailability of Oral Enalapril: A Technical Guide
The Pharmacokinetics and Bioavailability of Oral Enalapril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which is responsible for its therapeutic effects. Understanding the absorption, distribution, metabolism, and excretion (ADME) of enalapril and enalaprilat is critical for optimizing its clinical use and for the development of new drug formulations.
Pharmacokinetic Profile
The pharmacokinetic properties of enalapril and its active metabolite, enalaprilat, have been extensively studied. Following oral administration, enalapril is rapidly absorbed and subsequently converted to enalaprilat.
Absorption
Oral enalapril is well-absorbed from the gastrointestinal tract, with approximately 60% of an administered dose being absorbed.[1][2][3] The absorption of enalapril is not significantly affected by the presence of food, allowing for administration without regard to meals.[1][2][4][5][6][7] Peak plasma concentrations of enalapril are typically observed within one hour of oral administration.[1][2][3][4][8]
Distribution
The volume of distribution for enalapril is reported to be between 1 to 2.4 L/kg.[4] Enalaprilat is distributed into most tissues, but it poorly crosses the blood-brain barrier.[4] Less than 50% of enalaprilat is bound to human plasma proteins.
Metabolism
Enalapril is a prodrug that undergoes extensive first-pass metabolism in the liver to form its active diacid metabolite, enalaprilat.[2][8] This bioactivation is crucial for the drug's therapeutic effect, as enalapril itself is a weak ACE inhibitor. The conversion is mediated by hepatic esterases. Beyond its conversion to enalaprilat, no other significant metabolism of enalapril is observed in humans.[2]
Excretion
Enalapril and enalaprilat are primarily eliminated by the kidneys.[2] Approximately 94% of an administered dose is recovered in the urine and feces as either enalapril or enalaprilat.[1][2][3] Urinary excretion accounts for about 61% of the dose, with approximately 40% of this being in the form of enalaprilat. Fecal excretion accounts for the remaining 33%.
The elimination of enalaprilat is characterized by a biphasic pattern. The initial phase has a half-life of 2 to 6 hours, reflecting renal filtration.[8][9] This is followed by a prolonged terminal phase with a half-life of approximately 36 hours, which is attributed to the binding of enalaprilat to ACE.[8][9] However, the effective half-life for accumulation following multiple doses is approximately 11 hours.[2]
Bioavailability
The oral bioavailability of enalapril, in terms of the active metabolite enalaprilat, is approximately 40%.[10] This is a result of both incomplete absorption of the parent drug and its first-pass metabolism.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for enalapril and enalaprilat following oral administration of enalapril.
Table 1: Pharmacokinetic Parameters of Enalapril in Healthy Adult Volunteers
| Parameter | Value | Reference(s) |
| Absorption | ~60% | [1][2][3] |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [1][2][3][4][8] |
| Elimination Half-life (t½) | 1.3 - 1.6 hours | [11][12] |
Table 2: Pharmacokinetic Parameters of Enalaprilat in Healthy Adult Volunteers Following Oral Enalapril Administration
| Parameter | Value | Reference(s) |
| Bioavailability | ~40% | [10] |
| Tmax (Time to Peak Plasma Concentration) | 3 - 4 hours | [1][2][3][6][8] |
| Effective Half-life (t½) (Multiple Dosing) | ~11 hours | [2] |
| Terminal Elimination Half-life (t½) | 35 - 38 hours | [8] |
| Protein Binding | < 50% |
Experimental Protocols
The determination of enalapril and enalaprilat concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The following sections detail typical experimental protocols.
Bioequivalence Study Design
A common design for a bioequivalence study of enalapril is a single-dose, two-treatment, two-period, crossover study in healthy volunteers.[13][14][15][16]
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[14]
-
Dose: A single oral dose of a 20 mg enalapril maleate tablet is often used.[11][13][14]
-
Washout Period: A washout period of at least 7 days separates the two treatment periods.[6][13]
-
Blood Sampling: Venous blood samples are collected at predetermined time points, for example: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[1][3]
Sample Preparation
Plasma samples are typically prepared for analysis using either protein precipitation (PPT) or solid-phase extraction (SPE).
-
Protein Precipitation (PPT):
-
Solid-Phase Extraction (SPE):
Analytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the simultaneous quantification of enalapril and enalaprilat in human plasma.[5][8][10]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Calibration and Quantification:
Mandatory Visualizations
Enalapril Metabolism and Mechanism of Action
The following diagram illustrates the conversion of the prodrug enalapril to its active form, enalaprilat, and its subsequent inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Metabolic activation of enalapril and its role in the RAAS.
Experimental Workflow for a Bioequivalence Study
This diagram outlines the typical workflow for a clinical bioequivalence study of an oral enalapril formulation.
Caption: Workflow of a two-period crossover bioequivalence study.
Analytical Sample Preparation Logical Flow
This diagram details the logical steps involved in preparing a plasma sample for the quantification of enalapril and enalaprilat.
Caption: Plasma sample preparation for LC-MS/MS analysis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pk-db.com [pk-db.com]
- 4. [Solid phase extraction and high performance liquid chromatographic determination of enalapril in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Bioequivalence study of two formulations of enalapril, at a single oral dose of 20 mg (tablets): A randomized, two-way, open-label, crossover study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
